molecular formula C20H19NO B6337555 4-(4-Butylbenzoyl)quinoline;  97% CAS No. 1187167-31-2

4-(4-Butylbenzoyl)quinoline; 97%

Cat. No. B6337555
CAS RN: 1187167-31-2
M. Wt: 289.4 g/mol
InChI Key: DMNJCCUIJOKXKW-UHFFFAOYSA-N
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Description

4-(4-Butylbenzoyl)quinoline is an organic compound with the molecular formula C20H19NO and a molecular weight of 289.37 . It is also known by its CAS number 1706460-97-0 .


Molecular Structure Analysis

The molecular structure of 4-(4-Butylbenzoyl)quinoline consists of a quinoline core with a butylbenzoyl group attached . The exact structure can be found in the MOL file with the MDL Number MFCD17170212 .


Physical And Chemical Properties Analysis

The predicted boiling point of 4-(4-Butylbenzoyl)quinoline is 456.9±28.0 °C . Its predicted density is 1.109±0.06 g/cm3 , and its predicted pKa is 2.57±0.13 .

Scientific Research Applications

Anticancer Activity

3-(4-Butylbenzoyl)quinoline: has been identified as a compound with potential anticancer properties. Quinoline derivatives are known to exhibit a broad spectrum of biological responses, including anticancer activities . They can interact with various cellular targets and disrupt critical pathways in cancer cells, leading to apoptosis or cell cycle arrest. Research into the specific mechanisms by which 3-(4-Butylbenzoyl)quinoline exerts its anticancer effects is ongoing, with a focus on its ability to inhibit kinase activity or DNA replication.

Antioxidant Properties

The quinoline moiety is a common feature in molecules with antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and aging. 3-(4-Butylbenzoyl)quinoline may contribute to the scavenging of free radicals, thereby protecting cells from damage .

Anti-Inflammatory Uses

Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Quinoline derivatives have been shown to possess anti-inflammatory properties, which could make 3-(4-Butylbenzoyl)quinoline a valuable compound in the development of new anti-inflammatory drugs .

Antimalarial Applications

Quinoline-based compounds, such as chloroquine, have a long history of use in antimalarial therapy. The structural similarity of 3-(4-Butylbenzoyl)quinoline to known antimalarial drugs suggests that it could be used in the synthesis of new therapeutic agents targeting the malaria parasite .

Anti-SARS-CoV-2 Potential

The ongoing search for effective treatments against COVID-19 has led to the investigation of quinoline derivatives as potential antiviral agents. Given its structural characteristics, 3-(4-Butylbenzoyl)quinoline might inhibit the replication of SARS-CoV-2 or interfere with the virus’s ability to enter host cells .

Antituberculosis Activity

Tuberculosis remains a significant global health challenge, and new drugs are needed to combat antibiotic resistance. Quinoline derivatives have shown promise in the treatment of tuberculosis, and 3-(4-Butylbenzoyl)quinoline could be explored for its efficacy against Mycobacterium tuberculosis .

Mechanism of Action

Target of Action

3-(4-Butylbenzoyl)quinoline, also known as 4-(4-Butylbenzoyl)quinoline, is a derivative of quinoline . Quinolines are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of quinoline derivatives are bacterial gyrase and topoisomerase IV enzymes .

Mode of Action

The compound interacts with its targets, bacterial gyrase and topoisomerase IV enzymes, forming a ternary complex with a DNA molecule and these enzymes, thus blocking bacterial DNA supercoiling . This interaction results in the inhibition of bacterial growth and proliferation.

Biochemical Pathways

Quinoline derivatives are known to interfere with dna synthesis in bacteria, affecting numerous downstream effects related to bacterial growth and proliferation .

Pharmacokinetics

Quinolones, a class of compounds closely related to quinolines, are known for their excellent tissue penetration and broad-spectrum activity . They are typically 80 to 100% bioavailable, with elimination half-lives varying between 3 and 14 hours . Biliary concentrations of the quinolones are 2 to 10 times greater than those in serum or plasma, with several compounds undergoing enterohepatic circulation .

Result of Action

The result of the action of 3-(4-Butylbenzoyl)quinoline is the inhibition of bacterial growth and proliferation. By interacting with bacterial gyrase and topoisomerase IV enzymes, it disrupts DNA synthesis, leading to the death of the bacterial cells .

Action Environment

The efficacy and stability of 3-(4-Butylbenzoyl)quinoline can be influenced by various environmental factors. For instance, pH and concentration can affect the bactericidal activity of quinolines . .

properties

IUPAC Name

(4-butylphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-2-3-6-15-9-11-16(12-10-15)20(22)18-13-17-7-4-5-8-19(17)21-14-18/h4-5,7-14H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNJCCUIJOKXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Butylbenzoyl)quinoline

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